N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C21H17N3O and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.137162174 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Minor Groove Binding
DNA Minor Groove Binder Hoechst 33258 and its Analogues a Review
discusses the synthetic dye Hoechst 33258 and its analogues, known for binding strongly to the minor groove of double-stranded B-DNA. This binding specificity is utilized in cell biology for chromosome and nuclear staining, and as a model system to investigate DNA sequence recognition and binding. The utility of Hoechst derivatives in radioprotection and as topoisomerase inhibitors highlights their importance in rational drug design and molecular biology research (Issar & Kakkar, 2013).
Fungicidal and Antihelminthic Applications
Benzimidazole Fungicides Mechanism of Action and Biological Impact
elaborates on the role of benzimidazoles as fungicides and anthelmintic drugs in agriculture and veterinary medicine. Their specific action as inhibitors of microtubule assembly, based on binding to tubulin, is central to their use in fungal cell biology and molecular genetics, enabling detailed study of tubulin structure and microtubule function (Davidse, 1986).
Optoelectronic Materials
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials reviews the synthesis and application of quinazoline derivatives, including those incorporating the benzimidazole moiety, for electronic devices. These compounds' incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating their potential in organic light-emitting diodes and nonlinear optical materials (Lipunova et al., 2018).
Pharmacological Activities
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives highlights the importance of benzimidazole derivatives in chemotherapeutic agents, showing significant bioactivity against a wide range of diseases with excellent bioavailability, safety, and stability profiles. This comprehensive review summarizes the recent literature on the bioactivity of benzimidazole derivatives, pointing to several therapeutic candidates in human trials (Brishty et al., 2021).
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse biological activities . They are present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives have been reported to modulate a variety of biochemical pathways, leading to downstream effects such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Result of Action
Benzimidazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Future Directions
The future directions for research on this compound could include further exploration of its biological activities, development of new synthetic routes, and investigation of its potential applications in various fields. Given the interesting properties of benzimidazole derivatives, this compound could be a promising candidate for further study .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-20(14-15-6-2-1-3-7-15)22-17-12-10-16(11-13-17)21-23-18-8-4-5-9-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMBHRGBYQHDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351242 |
Source
|
Record name | N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5747-82-0 |
Source
|
Record name | N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.